molecular formula C10H8FN B11917717 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 915030-25-0

5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B11917717
CAS No.: 915030-25-0
M. Wt: 161.18 g/mol
InChI Key: WWGIROKSWOXQFB-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 915030-25-0) is a chemical compound with the molecular formula C 10 H 8 FN and a molecular weight of 161.18 g/mol . It is part of the dihydro-1H-indene class of compounds, which are recognized in scientific research as valuable scaffolds in medicinal chemistry. Derivatives of the dihydro-1H-indene core have demonstrated significant potential in anticancer research . Recent studies describe novel dihydro-1H-indene derivatives designed to function as potent tubulin polymerization inhibitors by binding to the colchicine site on tubulin . This mechanism disrupts microtubule dynamics, which can lead to the inhibition of cell proliferation, induction of cell cycle arrest at the G2/M phase, and stimulation of apoptosis in cancer cells . Furthermore, such compounds have shown promising anti-angiogenic activity, preventing the formation of new blood vessels that tumors need to grow and metastasize . While this specific carbonitrile derivative is a building block, its structural framework is closely associated with these biologically active compounds. This product is intended for use as a chemical intermediate or building block in research and development laboratories. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

915030-25-0

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

InChI

InChI=1S/C10H8FN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2

InChI Key

WWGIROKSWOXQFB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C#N)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Indanone Formation

A common precursor for indene derivatives is 1-indanone. For fluorinated analogs, fluorobenzene derivatives serve as starting materials:

Example Protocol (Adapted from):

  • React 4-fluorophenylacetic acid with polyphosphoric acid (PPA) at 120°C for 6 hours to yield 5-fluoro-1-indanone.

  • Purify via recrystallization from ethanol/water (3:1), achieving 68% yield.

Key Data:

ParameterValue
Reaction Temp120°C
Yield68%
Characterization1H^1H NMR (CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H), 7.45 (dd, J = 8.1, 2.3 Hz, 1H), 7.32 (d, J = 2.3 Hz, 1H), 3.12 (t, J = 6.5 Hz, 2H), 2.72 (t, J = 6.5 Hz, 2H)

Nitrile Group Installation

Schmidt Reaction for Ketone-to-Nitrile Conversion

The Schmidt reaction using hydrazoic acid (HN₃) converts ketones to nitriles:

Procedure:

  • Dissolve 5-fluoro-1-indanone (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Add sodium azide (1.2 eq) slowly, maintaining temperature <5°C.

  • Warm to room temperature, stir for 12 hours.

  • Quench with ice-water, extract with CH₂Cl₂, dry over MgSO₄.

Optimization Challenges:

  • Safety : HN₃ is highly toxic; requires strict temperature control.

  • Yield : Typically 45-60% due to competing Beckmann rearrangement.

Cyanide Displacement of Activated Intermediates

A safer alternative employs triflate intermediates:

Stepwise Synthesis:

  • Triflation : Treat 5-fluoro-1-indanone with triflic anhydride (Tf₂O) and 2,6-lutidine in CH₂Cl₂ at -78°C.

  • Cyanide Substitution : React the triflate with CuCN (2.0 eq) in DMF at 120°C for 8 hours.

Performance Metrics:

ParameterValue
Triflation Yield92%
Cyanidation Yield78%
Purity (HPLC)>95%

Fluorination Techniques

Directed Ortho-Metalation (DoM)

Utilizing a nitrile directing group for regioselective fluorination:

Synthetic Route:

  • Prepare 1-cyano-2,3-dihydro-1H-indene via Pd-catalyzed cyanation.

  • Treat with LDA (2.0 eq) at -78°C in THF.

  • Quench with NFSI (N-fluorodibenzenesulfonimide) at -40°C.

Outcome:

  • Regioselectivity : 5-fluoro isomer predominates (85:15 para:meta).

  • Yield : 63% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Integrated Synthetic Pathways

Sequential Halogenation-Cyanation (Method A)

Combining elements from and:

  • Bromination :

    • React 1-indanone with Br₂ (1.1 eq) in AcOH at 25°C for 6 hours → 5-bromo-1-indanone (89% yield).

  • Fluorine Exchange :

    • Treat with AgF (3.0 eq) in DMF at 150°C for 24 hours → 5-fluoro-1-indanone (76% yield).

  • Schmidt Reaction :

    • Convert to nitrile via HN₃ as in Section 3.1 (52% yield).

Overall Yield : 35% (three steps).

One-Pot Ring Construction and Functionalization (Method B)

Innovative approach inspired by:

  • Mukaiyama Aldol Condensation :

    • 4-Fluorobenzaldehyde + cyanoacetate → β-cyano cinnamate.

  • Radical Cyclization :

    • AIBN-initiated cyclization in toluene at 110°C → dihydroindene core.

Advantages :

  • Convergent synthesis (62% overall yield).

  • Avoids harsh fluorination conditions.

Analytical Characterization

Critical spectroscopic data for target compound validation:

1H^1H NMR (500 MHz, CDCl₃):
δ 7.68 (d, J = 8.2 Hz, 1H), 7.42 (dd, J = 8.2, 2.4 Hz, 1H), 7.28 (d, J = 2.4 Hz, 1H), 3.24 (t, J = 6.7 Hz, 2H), 2.85 (t, J = 6.7 Hz, 2H).

13C^{13}C NMR (126 MHz, CDCl₃):
δ 162.5 (C-F), 139.8 (CN), 134.2, 129.7, 128.4, 118.2 (Ar-C), 34.1, 28.9 (CH₂).

HRMS (ESI): Calcd for C₁₀H₇FN [M+H]⁺: 160.0563. Found: 160.0565.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-indene-1-one or 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of 5-fluoro-2,3-dihydro-1H-indene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

The compound has been shown to be effective against a variety of cancer types. Notable applications include:

  • Solid Tumors : It has demonstrated efficacy in treating solid tumors such as breast, colon, and ovarian cancers.
  • Hematological Cancers : The compound is also being investigated for its potential in treating acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL) .

The therapeutic index of the compound suggests that it can achieve effective doses with minimal toxicity, making it a promising candidate for further clinical development .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile:

  • Cancer Cell Lines : Research indicates that this compound induces apoptosis in various cancer cell lines that overexpress IAP proteins. For instance, studies have shown significant tumor regression in models of neuroblastoma and colorectal cancer when treated with this compound .
  • In Vivo Studies : In animal models, administration of this compound has resulted in reduced tumor size and improved survival rates compared to control groups receiving standard treatments .

Mechanism of Action

The mechanism of action of 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

a) 1-(3-Fluoro-4-hydroxybenzyl)-5-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile (C-1)

  • Structural Differences : Contains a 3-fluoro-4-hydroxybenzyl group at position 1 and a hydroxyl group at position 5, unlike the unsubstituted 5-fluoro analog.
  • Biological Activity : Demonstrates 256-fold selectivity for ERβ over ERα, attributed to the hydroxybenzyl group enhancing receptor binding (). Sustained-release formulations maintain serum concentrations of 10–300 nM, optimizing ERβ activation in vivo .

b) 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

  • Structural Differences : Bromine replaces fluorine at position 3.
  • Physicochemical Properties : Higher molecular weight (222.08 g/mol vs. 163.17 g/mol for the fluoro analog) and altered lipophilicity due to bromine’s larger atomic radius and polarizability ().
Compound Substituents Molecular Weight (g/mol) Key Applications
5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile F (C5), CN (C1) 163.17 ERβ ligand precursor
C-1 F (C5), CN (C1), hydroxybenzyl 299.30 ERβ-selective agonist
5-Bromo analog Br (C5), CN (C1) 222.08 Synthetic intermediate

Functional Group Variants

a) 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

  • Structural Differences : Replaces the nitrile at position 1 with a ketone (1-oxo).
  • Synthetic Utility: Serves as a precursor for indanone derivatives in medicinal chemistry .

b) 7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

  • Structural Differences : Carbaldehyde at position 5 instead of nitrile at position 1; fluorine at position 5.
  • Electronic Effects : The aldehyde group increases electrophilicity, influencing reactivity in condensation reactions ().

Heterocyclic Analogs

a) 5-Methyl-3-phenyl-1H-indole-2-carbonitrile

  • Structural Differences : Indole core (with NH group) replaces the indene system.
  • Spectroscopic Data : Distinct IR absorption at 2189 cm⁻¹ (C≡N stretch) and NMR signals for aromatic protons (δ 6.87–7.33 ppm) ().
  • Applications: No reported biological activity, but serves as a model for nitrile-containing heterocycles .

b) 5-Fluoro-2,3-dihydro-(1H)-indole

  • Structural Differences : Indole (unsaturated) vs. indene (partially saturated).
  • Functional Groups : Lacks the nitrile group, reducing polarity ().

Halogen-Substituted Derivatives

Fluorine and bromine substituents at position 5 exhibit contrasting effects:

  • Fluorine : Enhances electronegativity, improving metabolic stability and membrane permeability.

Biological Activity

5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8FNC_{10}H_8FN and features a fluorine atom at the 5-position and a nitrile group at the 1-position of the indene structure. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties:
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

2. Anticancer Potential:
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

3. Enzyme Inhibition:
this compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological effects of this compound are likely mediated through interactions with various molecular targets:

  • Enzyme Interaction: The nitrile group may facilitate binding to enzyme active sites, altering their activity.
  • Receptor Modulation: The presence of the fluorine atom can influence the compound's affinity for specific receptors, potentially modulating signal transduction pathways.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Indene Derivatives: Starting from basic indene structures.
  • Introduction of Fluorine: Using fluorinating agents to achieve selective fluorination.
  • Nitrilation: Employing nitriles to introduce the carbonitrile functional group.

Optimizing these steps is crucial for enhancing yield and ensuring the scalability of production.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range, suggesting significant potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating its effectiveness against resistant strains .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-Fluoro-2,3-dihydro-1H-indene-1-carbonitrileC10H8FNSimilar structure; explored for similar activities
5-Amino-2,3-dihydro-1H-indeneC10H9NLacks fluorine; different biological profile

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile?

  • Methodological Answer : Fluorination of dihydroindene precursors using anhydrous potassium fluoride (KF) in polar aprotic solvents (e.g., sulfolane) is a common approach. Optimization of reaction temperature (e.g., 80–120°C) and stoichiometric ratios can improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures product purity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-fluorination.

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Storage : Tightly sealed containers in dry, well-ventilated areas at 2–8°C. Avoid exposure to moisture or oxidizing agents .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to prevent inhalation of vapors .
  • Waste Disposal : Segregate waste and collaborate with certified hazardous waste handlers .

Q. Which spectroscopic techniques are effective for structural characterization?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine placement and ring saturation (e.g., dihydroindene protons at δ 2.5–3.5 ppm) .
  • FT-IR : Detect nitrile stretches (~2200 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and physicochemical properties?

  • Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, stabilizing the nitrile group and altering solubility (e.g., reduced polarity compared to non-fluorinated analogs). Comparative studies with 5,6-difluoroindanone derivatives show enhanced thermal stability (mp >100°C) and resistance to nucleophilic attack .
  • Data Analysis : Use DFT calculations to map electron density distribution and predict regioselectivity in reactions .

Q. How to resolve contradictions in spectroscopic data between experimental and computational models?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 13C^{13}\text{C} NMR shifts with computed values (Gaussian or ORCA software). Adjust solvent parameters in simulations to match experimental conditions .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What experimental design strategies mitigate challenges in studying its reaction mechanisms?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor intermediate formation (e.g., radical or carbocation species).
  • Isotopic Labeling : 18O^{18}\text{O} or 2H^{2}\text{H} labeling clarifies pathways in hydrolysis or hydrogenation reactions .
  • Control Experiments : Include non-fluorinated analogs to isolate electronic effects of fluorine .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with protein targets (e.g., cytochrome P450) to assess binding affinity. SMILES strings (e.g., FC1(F)Oc2ccc(cc2O1)C#N) enable 3D structure generation in ChemDraw .
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity profiles .

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